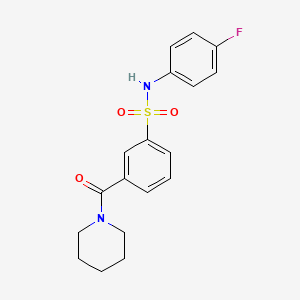
N-(4-fluorophenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as FPB, is a chemical compound that has gained significant attention in the field of scientific research. FPB belongs to the class of sulfonamide compounds and has been studied for its potential therapeutic applications.
Mecanismo De Acción
FPB exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of tumors. The inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn leads to a reduction in tumor growth and metastasis. FPB also exerts its analgesic effects by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and physiological effects:
FPB has been found to exhibit potent antitumor activity in various types of cancer cells. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models. FPB has been shown to decrease the pH of the tumor microenvironment, leading to a reduction in tumor growth and metastasis. It has also been shown to inhibit the activity of voltage-gated sodium channels, leading to a reduction in pain transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPB has several advantages for lab experiments, including its potent antitumor, anti-inflammatory, and analgesic properties. However, FPB has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of FPB. One potential direction is the development of more potent and selective CA IX inhibitors based on the structure of FPB. Another potential direction is the investigation of the potential use of FPB in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential use of FPB as an antidepressant and for the treatment of neuropathic pain warrants further investigation.
Métodos De Síntesis
The synthesis of FPB involves the reaction between 4-fluoroaniline and 3-(1-piperidinylcarbonyl)benzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine. The product obtained is then purified using column chromatography to obtain pure FPB.
Aplicaciones Científicas De Investigación
FPB has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. FPB has also been studied for its potential use in the treatment of neuropathic pain and as an antidepressant.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-7-9-16(10-8-15)20-25(23,24)17-6-4-5-14(13-17)18(22)21-11-2-1-3-12-21/h4-10,13,20H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBSEYIIRFNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

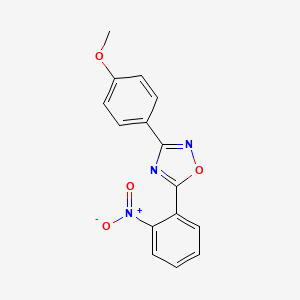
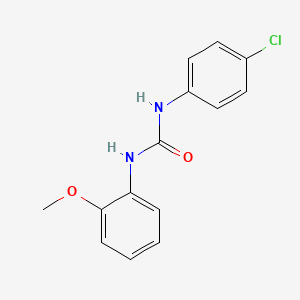
![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)
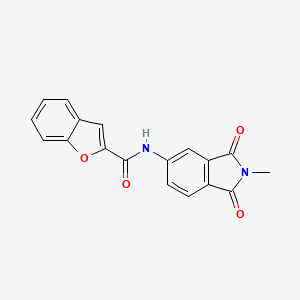
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
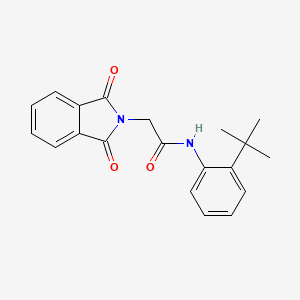
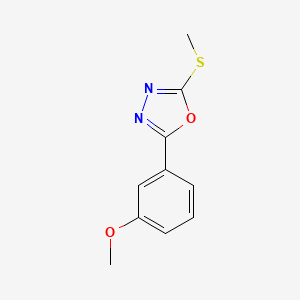

![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
![2-cyano-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5757621.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B5757649.png)